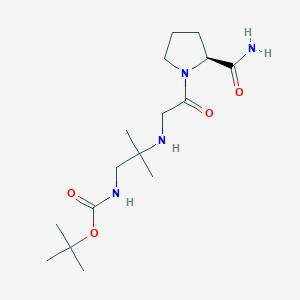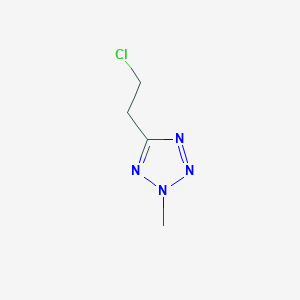
5-(2-Chloroethyl)-2-methyl-2h-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloroethyl)-2-methyl-2h-tetrazole is a heterocyclic organic compound that contains a tetrazole ring substituted with a 2-chloroethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2-methyl-2h-tetrazole typically involves the reaction of 2-chloroethylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
化学反应分析
Types of Reactions
5-(2-Chloroethyl)-2-methyl-2h-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The tetrazole ring can be reduced to form a triazole or an imidazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles with different functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include triazoles and imidazoles.
科学研究应用
Chemistry
In chemistry, 5-(2-Chloroethyl)-2-methyl-2h-tetrazole is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also be used to label biomolecules for imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to form covalent bonds with DNA makes it a candidate for the development of new chemotherapeutic drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
作用机制
The mechanism of action of 5-(2-Chloroethyl)-2-methyl-2h-tetrazole involves the formation of covalent bonds with nucleophilic sites in biomolecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links and the inhibition of DNA replication. This results in cell cycle arrest and apoptosis in cancer cells. The tetrazole ring can also interact with various enzymes and proteins, affecting their activity and function.
相似化合物的比较
Similar Compounds
- 5-(2-Chloroethyl)-2-methyl-2h-triazole
- 5-(2-Chloroethyl)-2-methyl-2h-imidazole
- 5-(2-Chloroethyl)-2-methyl-2h-pyrazole
Uniqueness
5-(2-Chloroethyl)-2-methyl-2h-tetrazole is unique due to its tetrazole ring, which provides distinct chemical properties compared to other heterocycles. The presence of the chloroethyl group allows for specific interactions with biomolecules, making it a valuable compound in medicinal chemistry. Its versatility in undergoing various chemical reactions also makes it a useful building block in synthetic chemistry.
属性
CAS 编号 |
15284-38-5 |
|---|---|
分子式 |
C4H7ClN4 |
分子量 |
146.58 g/mol |
IUPAC 名称 |
5-(2-chloroethyl)-2-methyltetrazole |
InChI |
InChI=1S/C4H7ClN4/c1-9-7-4(2-3-5)6-8-9/h2-3H2,1H3 |
InChI 键 |
SMHGGIVEMMHOCT-UHFFFAOYSA-N |
规范 SMILES |
CN1N=C(N=N1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



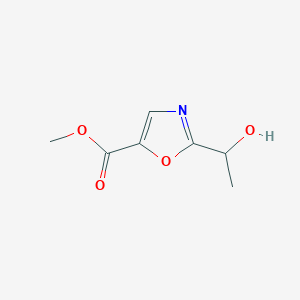
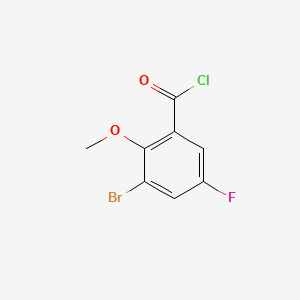
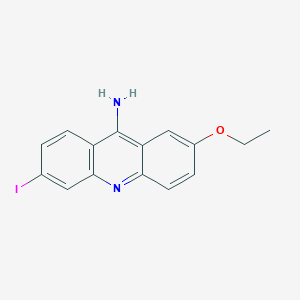

![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)



![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
